Dual BIR2/BIR2-3 Target Coverage Versus BIR3-Only Antagonist GDC-0152
XIAP BIR2/BIR2-3 inhibitor-2 is a dual-domain antagonist that binds both the BIR2 and BIR2-3 domains with IC50 values below 1 nM, thereby capable of simultaneously de-repressing effector caspases-3/7 (via BIR2) and initiator caspase-9 (via BIR3). In contrast, the clinical-stage comparator GDC-0152 is a BIR3-selective antagonist with a Ki of 28 nM for XIAP-BIR3 and negligible affinity for cIAP1-BIR2 or cIAP2-BIR2 [1]. This means GDC-0152 cannot relieve XIAP-mediated caspase-3/7 inhibition, a mechanistic gap that precludes its use in experiments requiring full XIAP functional neutralization.
Comparator: Ki 28 nM (BIR3 only)
| Evidence Dimension | Target domain coverage and binding potency |
|---|---|
| Target Compound Data | IC50 < 1 nM against both BIR2 and BIR2-3 domains (dual coverage) |
| Comparator Or Baseline | GDC-0152: Ki = 28 nM for XIAP-BIR3 only; low affinity for BIR2 domains (no BIR2 coverage) |
| Quantified Difference | Target compound covers BIR2 + BIR2-3 at sub-nM potency; comparator covers only BIR3 at ~28-fold weaker potency and lacks BIR2 engagement entirely |
| Conditions | Fluorescence polarization assay (target compound); cell-free competitive binding assay (GDC-0152, J Med Chem 2012) |
Why This Matters
Investigators requiring simultaneous caspase-3/7 and caspase-9 de-repression must select a dual-domain inhibitor; BIR3-only agents like GDC-0152 are mechanistically insufficient for this purpose.
- [1] Flygare JA, et al. Discovery of a potent small-molecule antagonist of inhibitor of apoptosis (IAP) proteins and clinical candidate for the treatment of cancer (GDC-0152). J Med Chem. 2012;55(9):4101-4113. View Source
